molecular formula C9H17NO B1523463 1-Azaspiro[4.5]decan-4-ol CAS No. 1557017-04-5

1-Azaspiro[4.5]decan-4-ol

Cat. No. B1523463
M. Wt: 155.24 g/mol
InChI Key: CASQMHMCRDDMML-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decan-4-ol is a compound with a molecular weight of 155.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1-Azaspiro[4.5]decan-4-ol and its derivatives has been reported in several studies . For instance, new 1-thia-azaspiro[4.5]decane derivatives were synthesized via a one-pot three-component reaction .


Molecular Structure Analysis

The IUPAC name for 1-Azaspiro[4.5]decan-4-ol is the same as its common name . Its InChI code is 1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Azaspiro[4.5]decan-4-ol are not detailed in the search results, the compound has been used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

1-Azaspiro[4.5]decan-4-ol is a powder at room temperature . Its density is 0.9±0.1 g/cm^3 . The boiling point is 205.7±8.0 °C at 760 mmHg .

Scientific Research Applications

Antiviral Activity

1-Azaspiro[4.5]decan-4-ol derivatives have shown significant promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones and found that several compounds effectively inhibited the replication of human coronavirus 229E. Notably, one compound demonstrated comparable activity to a known coronavirus inhibitor, highlighting the potential of these derivatives in antiviral drug development (Apaydın et al., 2019).

Anticancer Activity

Research into the anticancer properties of 1-Azaspiro[4.5]decan-4-ol derivatives has yielded promising results. Flefel et al. (2017) synthesized new derivatives, including thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, and found moderate to high inhibition activities against various human cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).

Synthetic Approaches

Understanding synthetic approaches to 1-Azaspiro[4.5]decan-4-ol and its derivatives is crucial for pharmaceutical development. Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-Azaspiro[4.5]decan-4-ol derivatives. They highlighted the biological significance and the challenging nature of these compounds, which makes them attractive targets for chemical synthesis (Sinibaldi & Canet, 2008).

Antimycobacterial Agents

1-Azaspiro[4.5]decan-4-ol derivatives also exhibit antimycobacterial properties. Srivastava et al. (2005) synthesized derivatives like 1-thia-4-azaspiro[4.n]alkan-3-ones and found that some compounds showed significant activity against mycobacterial agents, with one compound displaying more than 90% inhibition (Srivastava et al., 2005).

Antimicrobial Agents

Further, Al-Ahmadi (1996) synthesized bispiroheterocyclic systems derived from 1-thia-4-azaspiro[4.4]-nonan-3-one and demonstrated their effectiveness as antimicrobial agents. These compounds were found to exhibit promising antimicrobial activities in comparison to standard compounds (Al-Ahmadi, 1996).

Safety And Hazards

The compound has been classified as a danger with hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASQMHMCRDDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Liu, M Leutzsch, Y Zheng, MW Alachraf, W Thiel… - academia.edu
Supporting Information (Experimental Part) Page 1 S1 Supporting Information (Experimental Part) Confined Acid-Catalyzed Asymmetric Carbonyl–Ene Cyclization Luping Liu, Markus …
Number of citations: 0 www.academia.edu
K Fominova, T Diachuk, IV Sadkova… - European Journal of …, 2019 - Wiley Online Library
Novel spirocyclic pyrrolidines were synthesized in three steps from cyclic α‐amino acids with a 3‐ to 7‐membered cycle. The key transformation was the Dieckmann condensation …
L Liu - 2017 - kups.ub.uni-koeln.de
This doctoral work describes catalytic asymmetric reactions between alkenes and aldehydes, enabled by the development of chiral Brønsted acids. Valuable and functionalized …
Number of citations: 5 kups.ub.uni-koeln.de

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